Formestane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Formestane, also known by its chemical name 4-androsten-4-ol-3,17-dione, is a steroidal aromatase inhibitor (AI) widely used in both clinical practice and scientific research. Its primary function is to inhibit the aromatase enzyme, which is responsible for converting androgens like androstenedione into estrogens []. This makes Formestane a valuable tool for studying estrogen's role in various biological processes and diseases.

Understanding Estrogen's Role in Different Cancers

One of the major areas of scientific research involving Formestane is investigating its impact on estrogen-dependent cancers. Estrogen receptors are present on the surface of some cancer cells, and estrogen binding to these receptors can promote cancer growth []. By inhibiting estrogen production with Formestane, researchers can study how this impacts tumor development and progression in various cancers, particularly breast cancer.

Formestane's ability to reduce estrogen levels has also led to its use in studying other estrogen-sensitive cancers, such as endometrial cancer []. Research using Formestane can help scientists understand the specific mechanisms by which estrogen contributes to these cancers and identify potential therapeutic targets.

Formestane, known chemically as 4-hydroxyandrost-4-ene-3,17-dione, is a steroidal aromatase inhibitor primarily used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. It is classified as a second-generation, irreversible aromatase inhibitor that works by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This action effectively reduces estrogen levels in the body, which can be beneficial for treating hormone-sensitive cancers that rely on estrogen for growth .

The compound has a molecular formula of C19H26O3 and a molecular weight of approximately 302.41 g/mol. Formestane is not orally bioavailable and is administered via intramuscular injection, typically every two weeks .

As mentioned previously, formestane's primary mechanism of action involves inhibiting the aromatase enzyme. By binding irreversibly to the enzyme's active site, formestane prevents the conversion of androgens to estrogens. This decrease in estrogen levels can be beneficial in treating estrogen-receptor positive breast cancers, where estrogen promotes tumor growth [].

- Endocrine Disruption: By significantly reducing estrogen levels, formestane may cause side effects associated with estrogen deficiency, such as hot flashes, vaginal dryness, and bone loss [].

- Injection Site Reactions: Since formestane was administered via intramuscular injection, there is a potential for injection site pain, redness, or infection [].

Current Research

While no longer a primary treatment option, formestane remains of interest for some scientific research areas:

- Comparative Studies: Researchers may compare the effectiveness of formestane with newer aromatase inhibitors to understand the advantages and disadvantages of different treatment modalities [].

- Alternative Uses: The potential for formestane to suppress estrogen production might be explored in research on other hormone-sensitive conditions [].

- Detection in Doping: Since formestane can be misused by athletes to suppress estrogen production caused by anabolic steroids, research efforts are ongoing to develop methods for detecting its use in anti-doping programs [].

In phase II metabolism, conjugation occurs through sulfatation and glucuronidation, with significant amounts being excreted as glucuronide in urine following administration .

The biological activity of formestane is centered on its role as an aromatase inhibitor. By irreversibly binding to the aromatase enzyme, it decreases estrogen production significantly. This mechanism is particularly effective in treating estrogen-sensitive breast cancer cells, which depend on estrogen for their proliferation and survival .

Formestane also acts as a prohormone to 4-hydroxytestosterone, exhibiting weak androgenic activity alongside its aromatase inhibitory effects. The drug's ability to modulate hormonal levels makes it a valuable therapeutic agent in oncology .

Formestane can be synthesized through various methods involving steroidal precursors. One common approach involves the conversion of androstenedione through hydroxylation and subsequent chemical modifications to introduce the necessary functional groups that characterize formestane. Specific reagents and conditions are employed to achieve the desired transformations while maintaining stereochemical integrity .

Formestane's primary application lies in oncology, specifically for treating advanced breast cancer in postmenopausal women. It is particularly useful in cases where tumors are estrogen receptor-positive. Additionally, it has been explored for use in suppressing estrogen production from anabolic steroids or prohormones due to its inhibitory effects on aromatase .

Despite its efficacy, formestane has seen a decline in use due to the emergence of more effective aromatase inhibitors such as anastrozole and letrozole .

Studies have shown that formestane interacts with various biological pathways due to its hormonal effects. It can influence metabolic pathways related to steroid hormones and may have implications for bone density due to its estrogen-lowering effects. Common side effects associated with formestane include hot flashes, joint pain, fatigue, and mood changes .

Research into its interactions with other drugs is essential for understanding potential contraindications and optimizing therapeutic regimens for patients undergoing treatment with this compound .

Formestane shares its classification as an aromatase inhibitor with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Formestane | Type I | Irreversible inhibition of aromatase | First selective aromatase inhibitor developed |

| Anastrozole | Type II | Reversible inhibition of aromatase | Non-steroidal; widely used; high potency |

| Letrozole | Type II | Reversible inhibition of aromatase | Non-steroidal; potent; used primarily in breast cancer treatment |

| Exemestane | Type I | Irreversible inhibition of aromatase | Structurally similar; also used in breast cancer treatment |

| Testolactone | Type I | Irreversible inhibition of aromatase | Older generation; less commonly used now |

Formestane's unique position as a first-generation selective aromatase inhibitor distinguishes it from newer agents that have become more prevalent due to their improved efficacy and safety profiles .

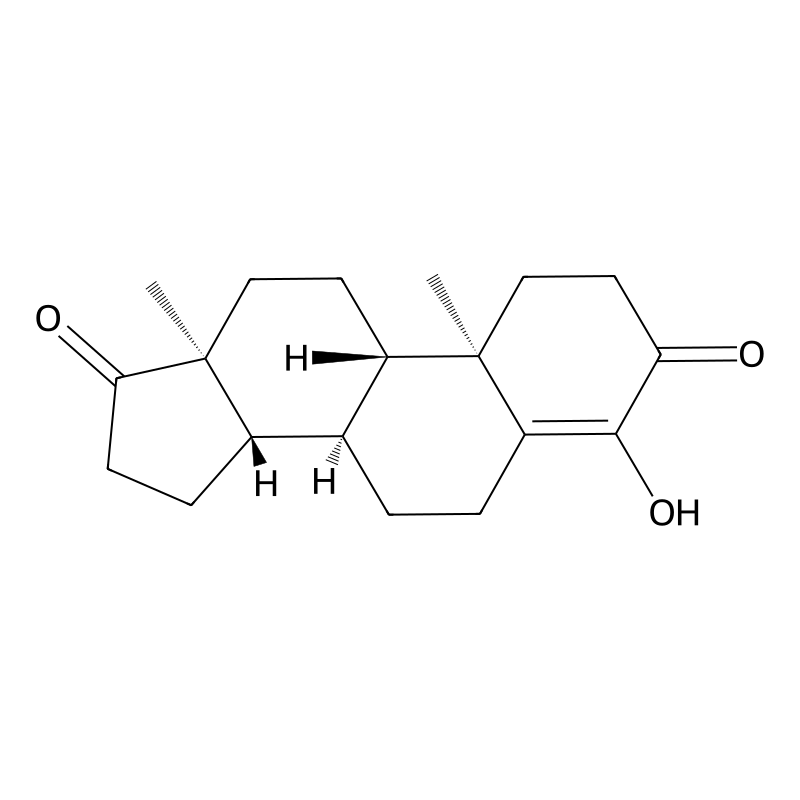

Molecular Structure and Stereochemical Configuration

Formestane (IUPAC name: (8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione) is a 19-carbon steroid derivative with the molecular formula C₁₉H₂₆O₃ and a molecular weight of 302.41 g/mol. Its structure features:

- A cyclopenta[a]phenanthrene core, characteristic of steroidal compounds.

- A 4-hydroxy group at position C4, critical for aromatase inhibition.

- Two ketone groups at positions C3 and C17.

- Methyl groups at C10 and C13, defining its androstane skeleton.

The stereochemical configuration at chiral centers (C8, C9, C10, C13, C14) is R, S, R, S, S, respectively, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. The 4-hydroxy group adopts an α-configuration, positioning it axially relative to the steroid ring system, which enhances binding to the aromatase enzyme’s active site.

Table 1: Key Structural Features of Formestane

| Feature | Description |

|---|---|

| Molecular formula | C₁₉H₂₆O₃ |

| Molecular weight | 302.41 g/mol |

| Stereocenters | 5 (C8, C9, C10, C13, C14) |

| Functional groups | 4-hydroxy, 3-keto, 17-keto |

| Crystal system | Orthorhombic (reported for analogs) |

Physicochemical Properties and Stability Analysis

Formestane exhibits moderate lipophilicity, with a calculated partition coefficient (LogP) of 3.97, favoring membrane permeability. Key physicochemical properties include:

- Melting point: 199–202°C, indicative of high crystalline stability.

- Solubility: Insoluble in water (<1 mg/mL), soluble in dimethyl sulfoxide (30.6 mg/mL), and ethanol (3.54 mg/mL) under gentle warming.

- Collision cross-section (CCS): 170.55 Ų for [M+H]⁺ ions in nitrogen buffer gas, critical for mass spectrometry-based quantification.

Stability Considerations:

- The 4-hydroxy group is susceptible to oxidation, particularly under acidic or oxidative conditions, forming quinone-like derivatives.

- Ketone groups at C3 and C17 are stable under physiological pH but may undergo enolization in strongly basic media, affecting reactivity.

- Solid-state stability studies suggest no significant degradation under dry, dark storage at 25°C for 12 months.

Table 2: Physicochemical Properties of Formestane

| Property | Value |

|---|---|

| Melting point | 199–202°C |

| LogP | 3.97 |

| Water solubility | <1 mg/mL |

| Ethanol solubility | 3.54 mg/mL (with warming) |

| DMSO solubility | 30.6 mg/mL |

Formestane exhibits markedly poor oral bioavailability, necessitating administration through the intramuscular route to achieve therapeutic efficacy [1] [2] [3]. The compound demonstrates complete bioavailability when administered intramuscularly, contrasting sharply with its oral bioavailability of approximately 4% [1] [2] [3] [4] [5].

Following intramuscular injection, formestane exhibits sustained-release pharmacokinetics characteristic of depot formulations. The plasma kinetics confirm sustained release from the injection site, with the circulating drug reaching a maximum plasma concentration of 48.0 ± 20.9 nmol/L within 24-48 hours of the first dose [4] [5]. The sustained nature of release is evidenced by detectable plasma concentrations of 2.3 ± 1.8 nmol/L persisting at the end of the 14-day dosing interval [4] [5].

The area under the plasma concentration-time curve varies significantly between populations and study conditions. In female breast cancer patients, the area under curve reaches 5055 nM × h following a single 250 mg intramuscular dose [2] [6]. Healthy adult male volunteers demonstrate lower exposure levels, with area under curve values of 1135.2 ng × h/mL and 978.3 ng × h/mL reported in separate studies [2] [6].

Kinetic variables remain consistent during prolonged treatment, indicating absence of accumulation or time-dependent pharmacokinetic changes [4] [5]. The intramuscular route provides predictable and reproducible drug exposure, making it the clinically preferred administration method despite the inconvenience of injection requirements.

Distribution Patterns in Adipose and Tumor Tissues

The distribution characteristics of formestane demonstrate extensive tissue penetration throughout the body [7]. The compound exhibits a volume of distribution of 1.8 L/kg, with the terminal distribution volume measured at 1.8 ± 0.5 L/kg in breast cancer patients [1] [4] [5] [8]. This relatively modest volume of distribution indicates that formestane does not extensively partition into peripheral tissues compared to highly lipophilic compounds.

Formestane demonstrates significant plasma protein binding, with approximately 85% of the circulating drug bound to plasma proteins [9]. The unbound fraction in plasma accounts for 16% of the total drug concentration [2] [6], representing the pharmacologically active fraction available for tissue distribution and target engagement. The high degree of protein binding influences both the distribution characteristics and the elimination kinetics of the compound.

The compound exhibits particular affinity for adipose tissue, which serves as both a reservoir and a site of potential metabolism [10] [11]. Adipose tissue distribution patterns are influenced by the lipophilic nature of the steroid structure and the presence of steroid-metabolizing enzymes within fat tissue. Regional differences in adipose tissue distribution may contribute to variations in local drug concentrations and metabolic clearance.

Plasma clearance is measured at 4.2 ± 1.3 L/(h·kg) in breast cancer patients [4] [5] [8], indicating moderate systemic clearance that is consistent with the observed elimination half-life. The clearance value suggests that formestane undergoes significant hepatic and extrahepatic metabolism, with multiple tissue sites contributing to overall drug elimination.

Phase I/II Metabolic Pathways and Major Metabolites

Formestane undergoes extensive metabolism through both Phase I and Phase II pathways, with the drug being primarily eliminated through metabolic transformation rather than unchanged excretion [4] [5] [12]. The metabolic profile reveals multiple pathways operating simultaneously to process the steroid substrate.

The primary Phase II metabolic pathway involves direct 4-O-glucuronidation of formestane, catalyzed by UDP-glucuronosyltransferases [4] [5] [13]. This represents the major conjugation reaction, producing the 4-O-glucuronide as the predominant Phase II metabolite. The glucuronidation reaction significantly increases the water solubility of the compound, facilitating renal elimination.

A significant Phase I metabolic pathway involves stereoselective 3-keto reduction accompanied by reduction of the 4,5-enol function [4] [5] [14] [15]. This pathway generates two major reduced metabolites: 3β,4β-dihydroxy-5α-androstane-17-one and 3α,4β-dihydroxy-5α-androstane-17-one, which are produced in a 7:3 ratio [4] [5] [14] [15]. The enzymatic systems responsible include 3β-hydroxysteroid dehydrogenase, 5α-reductase, and 17β-hydroxysteroid dehydrogenase.

Secondary metabolic processing involves 3-O-sulfation of the reduced metabolites through sulfotransferase enzymes [4] [5] [14] [15]. The sulfation reactions represent an additional Phase II pathway that further enhances the water solubility and renal clearance of the metabolic products.

Cytochrome P450-mediated oxidation generates 4α-hydroxyepiandrosterone, which demonstrates the longest detection window among formestane metabolites [14] [15] [16]. Multiple cytochrome P450 isoforms contribute to the oxidative metabolism, though specific isoform contributions have not been fully characterized. The extended detection window of 4α-hydroxyepiandrosterone makes it particularly valuable for analytical detection purposes.

The metabolic products demonstrate varying degrees of biological activity. The major reduced metabolites do not inhibit human placental aromatase activity in vitro, indicating loss of the primary pharmacological activity through metabolic transformation [4] [5]. This metabolic inactivation contributes to the termination of drug action and supports the safety profile of the compound.

Excretion Dynamics and Elimination Half-Life

The elimination kinetics of formestane vary significantly depending on the route of administration and the method of measurement [4] [5] [8]. Following intravenous administration, the unchanged drug demonstrates rapid elimination from plasma with a terminal elimination half-life of 18 ± 2 minutes [4] [5] [8]. This rapid intravenous elimination reflects the extensive metabolic clearance and distribution processes.

The apparent elimination half-life following intramuscular administration ranges from 5-6 days [9], reflecting the sustained-release characteristics of the depot formulation rather than the intrinsic elimination kinetics. In healthy male volunteers, the elimination half-life ranges from 57.33 to 85.66 hours following intramuscular administration [2] [6], indicating considerable inter-individual variability in apparent elimination rates.

Renal excretion represents the primary elimination pathway, accounting for 95% of the administered dose [4] [5] [8]. However, the vast majority of renal elimination occurs as metabolites rather than unchanged drug. Less than 1% of the administered dose is excreted unchanged in urine [9], emphasizing the extensive metabolic transformation that precedes elimination.

The total recovery of drug-related material in urine and feces reaches 98.9 ± 0.8% of the intravenous dose within 168 hours [4] [5] [8]. Fecal excretion accounts for approximately 4% of the total dose [4] [5], indicating minimal biliary elimination or incomplete absorption of any orally administered material.

The excretion dynamics demonstrate that metabolism followed by renal excretion constitutes the primary elimination pathway for formestane [4] [5] [17] [18]. The renal glucuronidation system plays a central role in the final elimination phase, processing both hepatically-derived metabolites and any unchanged drug that reaches the kidneys. The comprehensive recovery of drug-related material indicates complete elimination without significant tissue accumulation or enterohepatic recirculation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Formestane is a synthetic steroidal substance with antineoplastic activity. Formestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BG - Aromatase inhibitors

L02BG02 - Formestane

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Renal elimination. >95% in urine, <5% in feces.

Vd = 1.8 L/kg; widely distributed to organs and tissues when delivered intravenously. [2]

Plasma clearance is approximately 4.2 L/(h kg), when delivered intravenously. In women, following a 500mg dose of formestane, 20% was excreted as glucuronide within the first 24 hours. [1] One long term metabolite (3beta,4alpha-dihydroxy-5alpha-androstan-17-one) can be detected for 90 hours. A longer detection time is possible with more sensitive technology, which may be of utility in sports drug testing. [1]

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Polet M, Van Renterghem P, Van Gansbeke W, Van Eenoo P. Profiling of urinary formestane and confirmation by isotope ratio mass spectrometry. Steroids. 2013 Nov;78(11):1103-9. doi: 10.1016/j.steroids.2013.07.011. Epub 2013 Aug 7. PubMed PMID: 23933120.

3: Leung GN, Kwok WH, Wan TS, Lam KK, Schiff PJ. Metabolic studies of formestane in horses. Drug Test Anal. 2013 Jun;5(6):412-9. doi: 10.1002/dta.1444. Epub 2013 Jan 21. PubMed PMID: 23339113.

4: Piper T, Fusshöller G, Emery C, Schänzer W, Saugy M. Investigations on carbon isotope ratios and concentrations of urinary formestane. Drug Test Anal. 2012 Dec;4(12):942-50. doi: 10.1002/dta.386. Epub 2012 Feb 22. PubMed PMID: 22354842.

5: Cavaliere C, Corvigno S, Galgani M, Limite G, Nardone A, Veneziani BM. Combined inhibitory effect of formestane and herceptin on a subpopulation of CD44+/CD24low breast cancer cells. Cancer Sci. 2010 Jul;101(7):1661-9. doi: 10.1111/j.1349-7006.2010.01593.x. Epub 2010 Apr 19. PubMed PMID: 20491779.

6: Sharma SK, Zheng W, Joshua AV, Abrams DN, McEwan AJ. Synthesis and evaluation of novel 4-amino-4,6-androstadiene-3,17-dione: an analog of formestane. Bioorg Med Chem Lett. 2008 Oct 15;18(20):5563-6. doi: 10.1016/j.bmcl.2008.09.018. Epub 2008 Sep 22. PubMed PMID: 18815032.

7: Nisslein T, Freudenstein J. Coadministration of the aromatase inhibitor formestane and an isopropanolic extract of black cohosh in a rat model of chemically induced mammary carcinoma. Planta Med. 2007 Apr;73(4):318-22. Epub 2007 Mar 12. PubMed PMID: 17354167.

8: Czerny B, Teister M, Juzyszyn Z, Modrzejewski A, Pawlik A. Effect of 4-hydroxyandrost-4-ene-3,17-dione (formestane) on the bile secretion and metabolism of 4-(14)C-cholesterol to bile acids. Pharmacol Rep. 2005 Nov-Dec;57(6):896-900. PubMed PMID: 16382215.

9: Zilembo N, Bajetta E, Bichisao E, Martinetti A, La Torre I, Bidoli P, Longarini R, Portale T, Seregni E, Bombardieri E. The estrogen suppression after sequential treatment with formestane in advanced breast cancer patients. Biomed Pharmacother. 2004 May;58(4):255-9. PubMed PMID: 15183852.

10: Freue M, Kjaer M, Boni C, Joliver J, Jänicke F, Willemse PH, Coombes RC, Van Belle S, Pérez-Carrión R, Zieschang J, Ibarra de Palacios P, Rose C. Open comparative trial of formestane versus megestrol acetate in postmenopausal patients with advanced breast cancer previously treated with tamoxifen. Breast. 2000 Feb;9(1):9-16. PubMed PMID: 14731578.